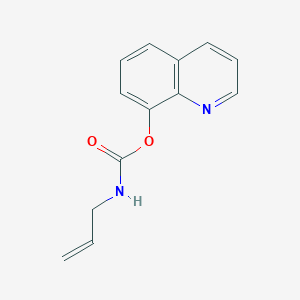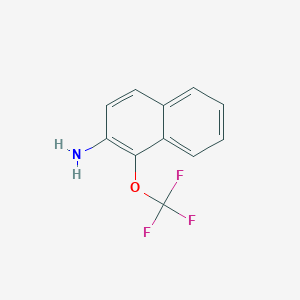
1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a unique structure with a chloro and fluoro substituent on the indole ring, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-5-fluoroindole and propan-2-one.
Reaction Conditions: The key step involves the reaction of 6-chloro-5-fluoroindole with propan-2-one under acidic or basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-ol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Fluoro-1H-indol-1-yl)propan-2-ol: Similar structure but lacks the chloro substituent.
(2S)-1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine: Contains an amine group instead of a ketone.
Uniqueness
1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one is unique due to the presence of both chloro and fluoro substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C11H9ClFNO |
|---|---|
Molekulargewicht |
225.64 g/mol |
IUPAC-Name |
1-(6-chloro-5-fluoroindol-1-yl)propan-2-one |
InChI |
InChI=1S/C11H9ClFNO/c1-7(15)6-14-3-2-8-4-10(13)9(12)5-11(8)14/h2-5H,6H2,1H3 |
InChI-Schlüssel |
SQKABQWZQJLEQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN1C=CC2=CC(=C(C=C21)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)





![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)





